molecular formula C95H151N11O59S8 B1250455 (2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid CAS No. 894494-99-6

(2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid

Cat. No.: B1250455
CAS No.: 894494-99-6
M. Wt: 2647.8 g/mol
InChI Key: QIBHGITUGYXJDF-UDLCEBFESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

EP-217609 is synthesized through a multi-step chemical process that involves the combination of an indirect factor Xa inhibitor (fondaparinux analog) and a direct thrombin inhibitor (α-NAPAP analog). The synthesis begins with the preparation of the fondaparinux analog, which is achieved through the de novo chemical synthesis of a specific pentasaccharide sequence. This sequence is then coupled with the α-NAPAP analog to form the dual-action molecule .

Industrial Production Methods

The industrial production of EP-217609 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the synthesis and purification steps, ensuring that the final product meets the required specifications for clinical use .

Chemical Reactions Analysis

Types of Reactions

EP-217609 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving EP-217609 include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the molecule .

Major Products Formed

The major products formed from the reactions of EP-217609 include various oxidized and reduced derivatives, as well as substituted analogs. These products are characterized and evaluated for their pharmacological properties to identify potential improvements in efficacy and safety .

Scientific Research Applications

EP-217609 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model for studying dual-action anticoagulants and their interactions with thrombin and factor Xa.

    Biology: EP-217609 is employed in research on blood coagulation pathways and the development of new anticoagulant therapies.

    Medicine: The compound is investigated for its potential use in preventing and treating thrombotic disorders, particularly in patients undergoing cardiac surgery or those with acute coronary syndromes.

Mechanism of Action

EP-217609 exerts its effects through a dual mechanism of action. It combines a direct thrombin inhibitor and an indirect factor Xa inhibitor in a single molecule. The direct thrombin inhibitor component binds to thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation. The indirect factor Xa inhibitor component binds to antithrombin, activating it to inhibit factor Xa, another key enzyme in the coagulation cascade. This dual inhibition results in potent anticoagulant activity with a high degree of specificity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EP-217609

EP-217609 is unique in that it combines both an indirect factor Xa inhibitor and a direct thrombin inhibitor in a single molecule. This dual-action approach provides superior anticoagulant efficacy compared to compounds that target only one of these enzymes. Additionally, EP-217609 can be rapidly neutralized by avidin, a specific antidote, which enhances its safety profile by allowing for quick reversal of its anticoagulant effects in case of bleeding complications .

Properties

CAS No.

894494-99-6

Molecular Formula

C95H151N11O59S8

Molecular Weight

2647.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid

InChI

InChI=1S/C95H151N11O59S8/c1-48-41-57(138-4)49(2)50(3)83(48)167(118,119)105-54(86(111)102-55(87(112)106-32-18-13-19-33-106)42-51-25-27-52(28-26-51)84(96)97)43-64(109)99-30-20-24-63(108)101-53(21-16-17-29-98-62(107)23-15-14-22-61-65-56(47-166-61)103-95(117)104-65)85(110)100-31-34-147-35-36-148-37-38-149-39-40-150-66-58(44-151-168(120,121)122)155-91(78(143-9)69(66)139-5)159-73-71(141-7)80(145-11)93(162-76(73)88(113)114)158-68-60(46-153-170(126,127)128)156-94(82(165-173(135,136)137)75(68)163-171(129,130)131)160-74-72(142-8)79(144-10)92(161-77(74)89(115)116)157-67-59(45-152-169(123,124)125)154-90(146-12)81(70(67)140-6)164-172(132,133)134/h25-28,41,53-56,58-61,65-82,90-94,105H,13-24,29-40,42-47H2,1-12H3,(H3,96,97)(H,98,107)(H,99,109)(H,100,110)(H,101,108)(H,102,111)(H,113,114)(H,115,116)(H2,103,104,117)(H,120,121,122)(H,123,124,125)(H,126,127,128)(H,129,130,131)(H,132,133,134)(H,135,136,137)/t53-,54-,55+,56-,58+,59+,60+,61-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76-,77+,78+,79+,80+,81+,82+,90-,91+,92+,93+,94+/m0/s1

InChI Key

QIBHGITUGYXJDF-UDLCEBFESA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N[C@@H](CC(=O)NCCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCO[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@H]5[C@@H]([C@H]([C@@H](O[C@@H]5C(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O[C@H]7C(=O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)N[C@H](CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC

SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)NCCCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCOC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(OC(C(C8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)NC(CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)NCCCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCOC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(OC(C(C8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)NC(CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC

894494-99-6

Synonyms

EP 217609
EP-217609
EP217609

Origin of Product

United States

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